molecular formula C10H18O B017200 (Z)-6-Decenal CAS No. 105683-99-6

(Z)-6-Decenal

Cat. No.: B017200
CAS No.: 105683-99-6
M. Wt: 154.25 g/mol
InChI Key: BHAHVSKDYRPNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-Decenal is a medium-chain, Z-unsaturated aldehyde of significant interest in flavor and fragrance research. This colorless to clear liquid is characterized by its distinct odor profile, often described as a combination of tallow, green, and cucumber . It is identified as a contributor to the green, metallic notes in the odor profile of parsley, with its loss during storage linked to changes in the overall flavor characteristics of the herb . As a member of the odor-active fatty aldehydes, this compound represents a class of compounds increasingly targeted via biocatalytic and enzymatic tandem reactions . These sustainable production methods utilize enzymes like α-dioxygenase to generate chain-shortened aldehydes from fatty acid precursors, aligning with the trend towards natural ingredients in the flavor and fragrance industry . Researchers value this compound for studying the sensory impact of specific double-bond configurations in aliphatic chains and for investigating the metabolic pathways involved in the biosynthesis and degradation of flavor compounds in biological systems. Disclaimer: This product is intended for research and analysis in a controlled laboratory setting. It is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105683-99-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(Z)-dec-6-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4-

InChI Key

BHAHVSKDYRPNIR-UHFFFAOYSA-N

SMILES

CCCC=CCCCCC=O

Isomeric SMILES

CCC/C=C\CCCCC=O

Canonical SMILES

CCCC=CCCCCC=O

Other CAS No.

105683-99-6

Pictograms

Irritant

Synonyms

6-decenal,(Z)-6-decenal

Origin of Product

United States

Occurrence and Natural Distribution in Biological Systems

Presence in Insect Pheromonal Glands

The role of aldehydes as crucial components of insect pheromones, particularly in the order Lepidoptera, is well-established. These compounds are integral to chemical communication for mating, aggregation, and alarm signaling. However, a review of scientific databases and literature indicates that (Z)-6-Decenal has not been identified as a component of the pheromonal glands of insects.

Extensive research into the composition of sex pheromones for numerous moth and butterfly species has identified a wide array of aldehydes, such as (Z)-11-hexadecenal and (Z)-9-tetradecenal. Despite the prevalence of aldehydes in Lepidopteran pheromone blends, there is currently no documented evidence of this compound being present in the pheromonal glands of any species within this order.

Similarly, investigations into the semiochemicals of other insect orders, including Coleoptera, Hymenoptera, and Hemiptera, have not reported the presence of this compound. While other aldehydes function as alarm or aggregation pheromones in these groups, this compound has not been identified among them.

Identification in Plant Volatile Profiles

Volatile organic compounds (VOCs) are essential for a plant's interaction with its environment, contributing to aroma, defense, and signaling. The available data points to the identification of this compound in the volatile profiles of specific plants, primarily in the context of aroma.

While initial database entries suggested the presence of this compound in clementine (Citrus reticulata), detailed scientific reviews and specific studies on the volatile composition of clementine peel oil have not substantiated this claim. These comprehensive analyses have identified numerous other aldehydes, but this compound is not listed among the confirmed aroma compounds.

However, research has identified "6-decenal" as a characteristic impact flavor compound in parsley (Petroselinum crispum). nih.gov This compound contributes to the unique aromatic profile of the herb.

Table 1: Documented Occurrence of this compound in Plant Volatiles

Plant SpeciesCommon NamePlant PartMethod of AnalysisReference
Petroselinum crispumParsleyLeavesNot Specified nih.gov

Plants are known to release specific volatile compounds, including various aldehydes, in response to herbivory or pathogen attack. These emissions can act as direct defenses or to attract natural enemies of the herbivores. Currently, there is no scientific literature documenting this compound as a compound involved in the defensive emissions of plants.

Detection in Other Biological Extracts and Matrices

Beyond insects and plants, chemical compounds are studied in a vast array of other biological contexts, such as microbial emissions or animal tissues. Based on available scientific literature, the presence of this compound has not been documented in other biological extracts or matrices. The general scarcity of research on this specific compound means its distribution in the broader biological world remains largely unknown. foodb.ca

Chemoreception Mechanisms of Z 6 Decenal

Olfactory System Architecture and Receptor Types

The olfactory system is equipped with a diverse array of proteins and receptors designed to capture and identify a vast range of volatile chemicals. In insects, olfactory sensory neurons (OSNs) are typically housed within hair-like structures called sensilla, located primarily on the antennae and maxillary palps slu.se. These sensilla contain an aqueous lymph that bathes the dendrites of the OSNs. In vertebrates, olfactory receptor neurons are located within the olfactory epithelium in the nasal cavity uoregon.edu.

Odorant-Binding Proteins and Chemosensory Proteins

Odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) are soluble proteins found in the sensillum lymph of insects and the mucus of vertebrate olfactory epithelium nih.govnih.gov. These proteins play a critical role in the initial stages of chemoreception, particularly for hydrophobic molecules like (Z)-6-Decenal. OBPs are thought to bind to incoming odorant molecules, solubilize them in the aqueous lymph, and transport them to the olfactory receptors located on the dendritic membranes of OSNs nih.govnih.govbiorxiv.orgresearchgate.netsemanticscholar.org. This transport mechanism is essential for efficiently delivering hydrophobic ligands through the hydrophilic environment of the sensillum lymph to the receptors nih.gov. Pheromone-binding proteins (PBPs) are a subtype of OBPs often specifically tuned to pheromones biorxiv.orgsemanticscholar.org. While general OBPs may bind to a broad range of odorants, some OBPs, including PBPs, can exhibit selective binding to specific compounds biorxiv.orgsemanticscholar.org.

Odorant Receptors and Ionotropic Receptors

Odorant receptors (ORs) are the primary class of receptors responsible for detecting volatile odorants slu.se. In vertebrates, ORs are G protein-coupled receptors (GPCRs) with seven transmembrane domains uoregon.edumdpi.commdpi.comwikipedia.org. In insects, ORs are a unique class of ligand-gated ion channels that function as heteromers, typically composed of a variable ligand-binding OR subunit and a highly conserved co-receptor subunit (Orco) slu.sebiorxiv.orgmdpi.com. The interaction of an odorant with the OR complex leads to the opening of the ion channel and depolarization of the OSN membrane mdpi.com.

Ionotropic receptors (IRs) represent another important family of chemosensory receptors found in insects, related to ionotropic glutamate (B1630785) receptors nih.govsemanticscholar.org. IRs are also ligand-gated ion channels and contribute to the detection of a variety of chemical cues, including some volatile compounds. The specific roles of different receptor types in detecting this compound would depend on the organism and the specific receptor repertoire expressed. Research on the codling moth, Cydia pomonella, has shown that a specific chemoreceptor, CpomOR22, responds to unsaturated aldehydes, including (Z)-6-undecenal, a compound structurally similar to this compound researchgate.net. This suggests that ORs are likely candidates for detecting this compound.

Ligand-Receptor Interactions and Signal Transduction Pathways

The interaction of this compound with its cognate receptor initiates a cascade of events leading to a neural signal. In the case of vertebrate ORs (GPCRs), odorant binding activates an associated G protein, typically Gαolf. This activation leads to the stimulation of adenylyl cyclase, increasing the intracellular concentration of cyclic AMP (cAMP) uoregon.edumdpi.com. cAMP then binds to cyclic nucleotide-gated cation channels, causing an influx of Na+ and Ca2+ ions, which depolarizes the neuron uoregon.edu. This depolarization can be further amplified by the opening of calcium-activated chloride channels uoregon.edu.

In insects, the mechanism for ORs involves the odorant binding directly to the OR-Orco complex, which is a ligand-gated ion channel slu.semdpi.com. This binding event causes a conformational change that opens the channel pore, allowing cation flow (including Ca2+) and leading to depolarization of the OSN dendrite slu.semdpi.com. While the precise signal transduction pathway for this compound is dependent on the specific receptor it interacts with, the general principles involve odorant binding leading to ion channel modulation and subsequent changes in membrane potential.

Studies on other aldehydes have provided insights into ligand-receptor interactions. For instance, trans-2-decenal has been shown to bind to an OBP (RpedOBP38) in the insect Riptortus pedestris, highlighting the role of OBPs in interacting with decenal compounds nih.gov.

Electrophysiological Responses to this compound (e.g., Electroantennography)

While specific EAG data for this compound across various organisms is not extensively detailed in the provided search results, studies on related aldehydes demonstrate the applicability of this technique. For example, EAG has been used to assess the antennal responses of Spotted Lanternflies (Lycorma delicatula) to various compounds, including decanal (B1670006) and (E)-2-decenal, showing measurable antennal activity nih.gov. Similarly, GC-EAG, which couples gas chromatography with EAG detection, has been instrumental in identifying physiologically active components in volatile extracts, including various aldehydes, by monitoring the antennal response as compounds elute from the GC column researchgate.netpsu.edulu.se. Research on Cydia pomonella utilized GC-EAG and single sensillum recording (SSR) to identify unsaturated aldehydes like (Z)-6-undecenal as electrophysiologically active ligands researchgate.netresearchgate.net. These studies confirm that insect antennae are sensitive to aldehydes and that EAG is a suitable method for assessing the peripheral olfactory response to such compounds, including those structurally related to this compound.

Neural Processing of this compound Cues

Following the detection of this compound by peripheral olfactory sensory neurons and the generation of electrical signals, this information is transmitted to the central nervous system for further processing. In both vertebrates and insects, the axons of OSNs project to the primary olfactory center: the olfactory bulb in vertebrates and the antennal lobe in insects slu.seuoregon.edubiorxiv.org.

Within these primary centers, OSNs expressing the same type of odorant receptor typically converge onto specific processing units called glomeruli uoregon.edu. This convergence creates a spatial map of odorant representation, where each glomerulus responds to a specific set of odorant features uoregon.edu. The pattern of activated glomeruli in the olfactory bulb or antennal lobe represents a unique code for the perceived odor uoregon.eduarxiv.orgbiorxiv.org.

Ecological Roles and Interactions of Z 6 Decenal

Intraspecific Communication

Within a species, (Z)-6-Decenal can serve as a component of pheromones, which are crucial for coordinating behaviors such as mating and aggregation usda.govpherobase.com.

Sex Pheromone Components and Blends

While this compound is not as commonly reported as a primary sex pheromone component as some other aldehydes or acetates, related decenals and other unsaturated aldehydes are known to be involved in insect sexual communication researchgate.netresearchgate.net. For instance, (Z)-9-tetradecenal and (Z)-11-hexadecenal are components of sex pheromones in certain moth species researchgate.netnih.gov. The specific blend of pheromone components, including minor constituents like certain decenals, can be critical for species recognition and reproductive isolation researchgate.netbioone.org. Variations in pheromone composition have been observed even within cryptic species complexes, suggesting a role in incipient speciation bioone.org.

Aggregation Signals

Aggregation pheromones attract individuals of the same species to a common location, often for purposes such as mating, feeding, or overwintering usda.gov. While this compound is not frequently cited as a main aggregation pheromone, related compounds like (E)-2-decenal have been identified in the defensive secretions of some stink bugs and are thought to play a role in aggregation, particularly in early nymphal stages scielo.brembrapa.br. The brown marmorated stink bug, Halyomorpha halys, is attracted to aggregation pheromones, and while its own pheromone is a mixture of epoxy-bisabolenols, it is also cross-attracted to the aggregation pheromone of Plautia stali, which includes methyl (2E,4E,6Z)-2,4,6-decatrienoate usda.govnih.gov. Although not this compound itself, this highlights the importance of decatrienals and related compounds in aggregation behavior within the Pentatomidae family usda.govnih.gov.

Interspecific Interactions

This compound and similar volatile organic compounds can also mediate interactions between different species, influencing plant-herbivore dynamics and the behavior of natural enemies wur.nlcabidigitallibrary.org.

Plant-Herbivore Signaling

Plants release a variety of volatile organic compounds (VOCs) that can attract or repel herbivores cabidigitallibrary.org. These plant volatiles can change in composition and concentration in response to herbivore damage, acting as signals in plant-herbivore interactions cabidigitallibrary.orgfrontiersin.org. While specific research on this compound's direct role in attracting or repelling herbivores is limited in the provided search results, related aldehydes and unsaturated hydrocarbons are known components of plant emissions that influence insect behavior cabidigitallibrary.orgopenagrar.de. For example, green leaf volatiles like (E)-2-hexenal and (Z)-3-hexen-1-ol can attract insect herbivores wur.nlcabidigitallibrary.org. The complex blend of plant volatiles provides species-specific signals that herbivores use to locate host plants cabidigitallibrary.org.

Attraction and Repellence of Natural Enemies

Volatile compounds released by plants, herbivores, or even other natural enemies can attract or repel the natural enemies of herbivores, such as parasitoids and predators wur.nlresearchgate.net. These interactions are a key aspect of biological control saskyavn.blog. Some defensive compounds produced by insects, including certain aldehydes, can act as kairomones, benefiting the receiver (the natural enemy) by helping them locate their prey or host wur.nlembrapa.br. For instance, some Telenomus parasitoids are attracted to defensive compounds, including (E)-2-hexenal and (E)-2-decenal, produced by stink bugs embrapa.br. This compound, being a related aldehyde, could potentially play a role in such interactions, either attracting or repelling different natural enemy species, although direct evidence from the search results is not strong. In contrast, (E)-2-decenal, a defensive volatile emitted by the brown marmorated stink bug, has been shown to strongly repel the egg parasitoid Trissolcus japonicus openagrar.de. The citrus-like odor emitted by Crested Auklets (Aethia cristatella), which contains several aliphatic aldehydes including (Z)-4-decenal and (Z)-6-dodecenal, is hypothesized to function as a repellent against ectoparasitic arthropods researchgate.netoup.com.

Multitrophic Interactions

Ecological interactions often involve more than two trophic levels, forming complex multitrophic interactions nih.govsaskyavn.blog. In the context of this compound, this could involve the plant, the herbivore feeding on the plant, and the natural enemy of the herbivore saskyavn.blognih.gov. Plant volatiles induced by herbivory can attract natural enemies, creating a link between the first, second, and third trophic levels wur.nlcabidigitallibrary.orgresearchgate.netsaskyavn.blogresearchgate.net. While this compound's specific involvement in such a defined multitrophic interaction is not explicitly detailed in the search results, the principles of multitrophic interactions mediated by volatile organic compounds are well-established nih.govsaskyavn.blog. The chemical cues released at one trophic level can have cascading effects on higher trophic levels saskyavn.blogsaskyavn.blog. For example, changes in plant volatile profiles due to fungal infection can influence the attraction of herbivores and their natural enemies nih.gov.

Data Table: Examples of Decenals and Related Aldehydes in Ecological Interactions

Compound NameOrganism(s) InvolvedEcological Role(s)Relevant Section(s)
This compoundCrested Auklet (Aethia cristatella)Putative repellent against ectoparasites5.2.2
(E)-2-DecenalStink bugs (Pentatomidae)Defensive compound, potentially involved in aggregation5.1.2, 5.2.2
(Z)-4-DecenalCrested Auklet (Aethia cristatella)Putative repellent against ectoparasites5.2.2
(E)-4-oxo-2-hexenalStink bugs (Pentatomidae)Aggregation pheromone component in nymphs5.1.2
(Z)-3-DecenolSirex noctilio, Rosalia funebrisAggregation pheromone component5.1.2
Methyl (2E,4E,6Z)-2,4,6-decatrienoatePlautia stali, Halyomorpha halysAggregation pheromone5.1.2
(Z)-9-TetradecenalMoths (Lepidoptera)Sex pheromone component5.1.1
(Z)-11-HexadecenalMoths (Lepidoptera)Sex pheromone component5.1.1

Behavioral Responses Elicited by this compound

This compound has been identified as a semiochemical, a chemical substance that conveys a signal from one organism to another, influencing behavior. mdpi.com Its role in mediating behavioral responses in various organisms, particularly insects, has been explored in the context of chemical communication. mdpi.com

Mating Behaviors

Semiochemicals, including aldehydes, play a vital role in insect mating behaviors by mediating activities such as mate finding and close-range sexual interactions. mdpi.compsu.edu While this compound is a structural isomer of compounds found in insect pheromone blends, such as the (Z)-11-hexadecenal and (Z)-9-tetradecenal in the tobacco budworm moth (Heliothis virescens), research directly detailing the specific role of this compound as a sex pheromone component eliciting mating behaviors is less extensive compared to other decenals or related aldehydes. psu.edugoogle.com However, the presence of decenal isomers in the context of insect sexual communication has been noted. pensoft.net

Host-Seeking and Oviposition Behaviors

Host-seeking and oviposition behaviors in insects are significantly influenced by chemical cues. nih.govresearchgate.netuliege.be These cues can originate from host plants, the hosts themselves, or even other organisms in the environment. fu-berlin.deembrapa.brfrontiersin.org Aldehydes, including various decenals, have been identified as components of volatile organic compounds that mediate these behaviors in different insect species. nih.govacs.orgresearchgate.net

For example, long-chain aldehydes like decanal (B1670006) are known to be key landing cues for certain mosquito species, such as Culex quinquefasciatus, and can synergize with other compounds like CO₂ in attracting them to hosts. nih.gov While this compound specifically is not as frequently cited as other isomers like (E)-2-decenal or (Z)-4-decenal in detailed studies on host-seeking and oviposition, the general class of decenals is implicated in these processes. nih.govacs.orgscispace.comresearchgate.net Studies on the brown marmorated stink bug (Halyomorpha halys) and its egg parasitoids have identified various aldehydes, including (E)-2-decenal, as important semiochemicals involved in host location. frontiersin.orgstopbmsb.orgunitn.it The behavioral response to these compounds can vary, with some being attractive and others potentially repellent depending on the species and context. embrapa.brfrontiersin.orgresearchgate.net

Data on the specific effect of this compound on oviposition behavior is limited in the provided search results. However, the broader context of decenals and other aldehydes influencing insect host-seeking and oviposition suggests a potential, albeit not yet fully elucidated, role for this compound in these ecological interactions.

Predator/Parasitoid Foraging Dynamics

Predator and parasitoid foraging dynamics are heavily reliant on chemical signals to locate prey or hosts. fu-berlin.deembrapa.brusda.govmdpi.com These signals can include volatiles released by the prey/host, their food sources, or even other organisms in the same trophic level. uliege.befu-berlin.deembrapa.brfrontiersin.org

Aldehydes, including decenals, have been found in defensive secretions of insects, which can act as kairomones or allomones influencing the foraging behavior of their natural enemies. embrapa.brmdpi.cominrae.frembrapa.br For instance, defensive compounds from stink bugs, such as (E)-2-decenal, have been shown to elicit responses in egg parasitoids like Trissolcus basalis and Telenomus podisi. embrapa.brfrontiersin.orgunitn.it While this compound's specific impact on predator or parasitoid foraging is not explicitly detailed in the search results, its structural similarity to other biologically active aldehydes suggests it could potentially play a role in these complex chemical interactions within ecological communities. industrialchemicals.gov.auoup.com

Some studies have investigated the effects of volatile compounds from birds, such as crested auklets, on arthropods, where aldehydes like hexanal, octanal, and (Z)-4-decenal have shown deterrent effects against ticks and mosquitoes. mdpi.comoup.comunl.edu This highlights the diverse roles that aldehydes can play in mediating interactions between different species.

Further research is needed to specifically delineate the precise function and impact of this compound on the foraging dynamics of various predators and parasitoids in different ecosystems.

Advanced Analytical Methodologies for Z 6 Decenal Research

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of volatile compounds like (Z)-6-Decenal, offering both high-resolution separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile organic compounds (VOCs) such as this compound. researchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC, volatile compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. For aldehydes, specific columns and optimized temperature programs are essential to resolve isomers with similar properties.

Following separation, the compounds are ionized, commonly by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum, which serves as a chemical fingerprint for identification. nih.gov For quantitative analysis, derivatization is often employed to enhance the volatility and detection of aldehydes. nih.gov A common derivatizing agent is O-2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA), which reacts with aldehydes to form stable oximes. nih.govnih.govresearchgate.net This process significantly improves the sensitivity of the analysis, allowing for the detection of trace amounts of the compound. nih.govresearchgate.net

Table 1: GC-MS Parameters for Aldehyde Analysis

ParameterTypical SettingPurpose
Column Type DB-23, InertCap Pure-WAX, or HP-5MSSeparation of geometric isomers based on polarity.
Carrier Gas HeliumMobile phase to carry analytes through the column.
Injector Mode Splitless or Pulsed Pressure SplitlessIntroduction of the sample onto the column. mdpi.com
Oven Program Temperature gradient (e.g., 40°C to 200°C)Elution of compounds based on volatility. superchroma.com.tw
Ionization Mode Electron Ionization (EI) at 70 eVFragmentation of molecules for mass analysis. mdpi.com
Detector Quadrupole Mass SpectrometerSeparation and detection of ions based on mass-to-charge ratio. mdpi.com

This table is a composite of typical parameters and may vary based on the specific application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precursor and Metabolite Analysis

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for the analysis of less volatile or thermally unstable molecules, such as the precursors and metabolites of this compound. mdpi.com Many metabolites are polar and may not be amenable to GC analysis without extensive derivatization. mdpi.com

In LC-MS, separation occurs in a liquid mobile phase, which allows for the analysis of a wider range of compounds. nih.gov Chemical derivatization is also a common strategy in LC-MS to improve chromatographic separation and enhance the sensitivity of detection. mdpi.comnih.gov For instance, derivatization can convert carbonyl-containing metabolites into derivatives that are more easily ionized and separated. mdpi.com Tandem mass spectrometry (MS/MS) is often used for structural elucidation, where precursor ions are fragmented to produce characteristic product ions, providing detailed structural information. nih.govresearchgate.net

Hyphenated Techniques for Biological Activity Profiling

To directly link a chemical compound to a biological response, hyphenated techniques that combine separation with a biological detector are invaluable.

Gas Chromatography-Electroantennography (GC-EAG)

Gas Chromatography-Electroantennography (GC-EAG) is a powerful technique used to identify biologically active volatile compounds from a complex mixture. science.govscience.gov In this method, the effluent from a gas chromatograph is split, with one portion going to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other portion being directed over an insect's antenna. science.gov The antenna's response, in the form of electrical signals (depolarizations), is recorded. science.gov When a compound that the insect can detect elutes from the GC column, a measurable voltage change occurs in the antenna, indicating an olfactory response. science.gov

This technique allows researchers to pinpoint the specific compounds in an extract that are neuronally active. researchgate.net It has been widely used to identify insect pheromones and other semiochemicals, including aldehydes, that are crucial for insect behavior. science.govnih.govresearchgate.net By comparing the retention times of the GC peaks with the antennal responses, scientists can identify which specific volatile compounds are perceived by the insect. researchgate.net

Sample Preparation and Extraction Techniques for Volatiles

The analysis of volatile compounds like this compound begins with effective extraction and concentration from the sample matrix.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. sigmaaldrich.com It utilizes a fused-silica fiber coated with a stationary phase. sigmaaldrich.com This fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace (the vapor phase above a sample). sigmaaldrich.com Volatile analytes, such as this compound, partition from the sample matrix into the fiber coating. sigmaaldrich.com

After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. superchroma.com.tw SPME combines sampling, extraction, and concentration into a single step, simplifying the workflow and reducing the potential for sample contamination. nih.govnih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. sigmaaldrich.com For aldehydes, coatings like polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) are often used. researchgate.net SPME is particularly advantageous for analyzing trace levels of volatiles in various matrices, including biological tissues and environmental samples. sigmaaldrich.comnih.gov

Table 2: Common SPME Fiber Coatings for Volatile Compound Analysis

Fiber CoatingAbbreviationTarget Analytes
PolydimethylsiloxanePDMSNonpolar, high molecular weight compounds. superchroma.com.tw
Polydimethylsiloxane/DivinylbenzenePDMS/DVBPolar, volatile compounds including aldehydes and alcohols. researchgate.net
Carboxen/PolydimethylsiloxaneCAR/PDMSVery volatile compounds and gases.
Divinylbenzene/Carboxen/PDMSDVB/CAR/PDMSBroad range of volatile and semi-volatile compounds.

This table provides a general guide; the optimal fiber choice depends on the specific application.

Other Volatile Isolation Methods

Beyond standard extraction techniques, several advanced methods offer enhanced sensitivity and efficiency for isolating this compound from complex matrices. These methods are often solvent-free, reducing the risk of contamination and analyte loss.

One prominent technique is Stir Bar Sorptive Extraction (SBSE) . This method utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS). As the bar stirs the sample, analytes are extracted and concentrated into the coating. SBSE is recognized for being up to 1,000 times more sensitive than solid-phase microextraction (SPME) due to the larger volume of the sorbent phase, which allows for the extraction from a much larger sample volume. srainstruments.com The process is governed by the partitioning coefficient of the solute between the polymer coating and the sample matrix. sigmaaldrich.com After extraction, the analytes are typically desorbed thermally for analysis by gas chromatography (GC). This technique is valued for its efficiency, large linear range, and the ability to process multiple samples simultaneously. srainstruments.com

Another valuable method is Headspace Solid-Phase Microextraction (HS-SPME) . This is a solvent-free sample preparation technique where a coated fiber is exposed to the headspace (the gas phase) above a sample. mdpi.comnews-medical.net Volatile compounds like this compound partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. mdpi.com The fiber is subsequently introduced into a GC inlet for thermal desorption and analysis. mdpi.com The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. mdpi.com For aldehyde analysis, fibers such as divinylbenzene/carboxen/PDMS have been shown to provide excellent detection capabilities. nih.gov HS-SPME is noted for being a rapid, sensitive, and cost-effective method for the extraction of trace volatile compounds. nih.govresearchgate.net

The table below summarizes key parameters and findings from studies utilizing these advanced isolation methods for volatile aldehydes.

MethodKey PrincipleTypical Sorbent/FiberPrimary AdvantagesReported Detection Limits for Aldehydes
Stir Bar Sorptive Extraction (SBSE)Solutes are extracted into a polymer coating on a magnetic stirring rod based on their partitioning coefficient. sigmaaldrich.comPolydimethylsiloxane (PDMS), Ethylene Glycol-Silicone (EG-Silicone) infowine.comcsic.esHigh sensitivity, large sample volume capacity, solvent-free, quantitative with a large linear range. srainstruments.comnih.govCan reach levels as low as 0.36 µg/L for some volatile thiols, indicating high sensitivity applicable to aldehydes. infowine.com
Headspace Solid-Phase Microextraction (HS-SPME)A coated fiber is exposed to the headspace above a sample, adsorbing volatile analytes. mdpi.comDivinylbenzene/Carboxen/PDMS, Poly(dimethylsiloxane)/divinylbenzene nih.govresearchgate.netRapid, solvent-free, sensitive, cost-effective, minimal matrix interference. mdpi.comnih.govresearchgate.netAchieved low detection limits in the range of 0.026-0.044 μg/L for a range of aldehydes. researchgate.net

Application of Advanced Sensors and Chemodetection Systems (e.g., Electronic Nose)

Advanced sensor systems, particularly electronic noses (e-noses), are emerging as powerful tools for the real-time detection and classification of volatile compounds like this compound. An e-nose is an artificial olfactory system designed to mimic the mammalian sense of smell. mdpi.com It comprises an array of cross-reactive gas sensors that produce a unique response pattern or "fingerprint" when exposed to a specific vapor. illinois.edu

These devices offer significant advantages over traditional chromatographic methods, including portability, speed, and ease of operation, making them suitable for on-site applications. rsc.org The most common types of sensors used in e-noses for detecting aldehydes are metal-oxide semiconductor (MOX) sensors. nih.gov MOX sensors operate based on a change in electrical conductance of a metal-oxide layer resulting from a redox reaction with the target gas at elevated temperatures. nih.gov While highly sensitive, a key challenge with MOX sensors is their cross-sensitivity to different gases and potential performance drift. nih.gov

Recent progress has also been made in the development of optical chemosensors, which detect aldehydes through colorimetric or fluorescence changes. rsc.orgnih.gov These sensors offer high sensitivity and selectivity and can be designed with specific molecular recognition sites for aldehydes, often utilizing mechanisms like imine bond formation. rsc.orgnih.gov Colorimetric sensor arrays, for instance, can identify volatile aldehydes at parts-per-billion (ppb) levels by generating distinct color patterns that can be analyzed chemometrically. illinois.edu These systems have shown potential in diverse applications, from monitoring air quality to food inspection. illinois.edursc.org

The table below outlines the characteristics of different sensor technologies used in the detection of aldehydes.

Sensor TechnologyOperating PrincipleAdvantagesLimitationsExample Application
Electronic Nose (Metal-Oxide Sensors)Change in electrical conductivity of a metal-oxide layer upon interaction with a volatile compound. nih.govHigh sensitivity, rapid response, portability, low cost. mdpi.comnih.govPoor selectivity, high power consumption, performance drift. nih.govClassification of spirits, quality control of dairy products. mdpi.commdpi.com
Optical Chemosensors (Colorimetric/Fluorescent)Aldehyde-triggered change in color or fluorescence emission. rsc.orgHigh sensitivity and selectivity, low cost, potential for miniaturization. rsc.orgnih.govReversibility and stability can be challenging. nih.govDetection of aldehydes in the gas phase for environmental monitoring. rsc.org
Conjugated Polymer SensorsInteraction with analytes causes measurable changes in the polymer's electrical conductivity or luminescence. canada.caResponse can be tuned by changing the polymer's chemical structure. canada.caRequires specific molecular recognition elements for high selectivity. canada.caProof-of-concept for detecting indoor air pollutants like formaldehyde. canada.ca

Research Applications and Future Directions in Z 6 Decenal Chemical Ecology

Advancements in Semiochemical-Based Pest Management Strategies

Semiochemicals are central to developing environmentally benign alternatives to broad-spectrum insecticides for managing insect pests. nih.govplantprotection.pl These behavior-modifying chemicals are highly specific and can be deployed in various strategies to disrupt pest populations. entomologyjournals.com The use of insect sex pheromones, which often include aldehyde components, is a cornerstone of many Integrated Pest Management (IPM) programs. plantprotection.plentomologyjournals.com

Key strategies utilizing semiochemicals include:

Monitoring and Mass Trapping: Pheromone-baited traps are effective tools for detecting the presence of pest species, monitoring their population density, and determining peak activity periods to time interventions precisely. plantprotection.pl In mass trapping, a high density of traps is used to capture a significant portion of the male population, thereby reducing mating success and subsequent generations. entomologyjournals.com

Mating Disruption: This technique involves permeating the atmosphere with a synthetic pheromone. The high concentration of the signal makes it difficult for males to locate calling females, effectively disrupting mating. nih.gov This approach has been successfully used to manage various pests, particularly within the order Lepidoptera. entomologyjournals.com

Attract-and-Kill: This method combines a pheromone attractant with a killing agent, such as an insecticide or a pathogen. entomologyjournals.com Insects are lured to a point source where they come into contact with the lethal agent, offering a targeted control method that minimizes non-target effects.

The effectiveness of these strategies often depends on the specific blend of compounds used. Research continues to identify minor but crucial components of natural pheromone blends that can significantly enhance the attractiveness and efficacy of synthetic lures. For instance, blends containing specific ratios of different aldehydes, alcohols, and acetates have been shown to be more effective for certain species. entomologyjournals.com

Table 1: Overview of Semiochemical-Based Pest Management Strategies
StrategyPrinciple of OperationPrimary ObjectiveExample Application (General)
MonitoringLow-density traps with pheromone lures to attract and capture target insects.Detect pest presence and estimate population density to inform control decisions. plantprotection.plTracking flight periods of agricultural moth pests.
Mass TrappingHigh-density traps deployed to remove a large number of individuals from a population. entomologyjournals.comDirectly reduce pest population numbers and mating success.Controlling beetle populations in forests.
Mating DisruptionSaturating an area with synthetic pheromones to prevent males from locating females. nih.govPrevent reproduction and suppress future generations.Managing codling moth in apple orchards.
Attract-and-KillLuring insects to a device containing a small amount of insecticide or pathogen. entomologyjournals.comKill target pests with minimal use of pesticides.Targeting fruit flies with baited stations.

Elucidation of Novel Biosynthetic Pathway Enzymes

The vast diversity of moth pheromones, including aldehydes like (Z)-6-Decenal, originates from common fatty acid metabolism, modified by a specific suite of enzymes. pnas.orgnih.gov Understanding these biosynthetic pathways is crucial for identifying the genetic basis of pheromone production and potentially for developing novel pest control strategies that could, for example, inhibit key enzymatic steps. The biosynthesis of a typical aldehyde pheromone follows a multi-step process within the female's pheromone gland. alfa-chemistry.com

The general pathway involves:

Fatty Acid Synthesis: The process begins with the de novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA precursors. This is catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS). nih.gov

Desaturation: Highly specific desaturase enzymes introduce one or more double bonds at precise locations in the fatty acyl-CoA chain. The position and geometry (Z or E) of these double bonds are critical for the biological activity of the final pheromone. nih.govoup.com

Chain-Shortening: For many pheromones, the fatty acid chain is shortened through a process of limited β-oxidation to achieve the correct carbon chain length (e.g., C10, C12, C14). oup.com

Reduction and Oxidation: A fatty-acyl reductase (FAR) first reduces the fatty acyl-CoA to a fatty alcohol. nih.gov Subsequently, an alcohol oxidase or dehydrogenase converts the fatty alcohol into the final aldehyde pheromone component. nih.govbangor.ac.uk

The identification and characterization of these enzymes, particularly the desaturases and oxidases that generate the final active compounds, are areas of intense research. Advances in genomics and transcriptomics have facilitated the discovery of genes encoding these enzymes in a growing number of insect species. oup.com This knowledge allows for the heterologous expression of these enzymes in systems like yeast, enabling the microbial production of specific pheromone components for use in pest management. nih.govoup.com

High-Throughput Screening of Chemoreceptor Ligands

Insects detect semiochemicals through specialized odorant receptors (ORs) located on their antennae. nih.gov These receptors are the primary targets for developing new attractants or repellents. Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor known as Orco. mdpi.com The specificity of chemical detection is determined by the variable tuning OR subunit. mdpi.com

Traditional methods for identifying ligands for these receptors, such as electrophysiology, are often low-throughput. nih.gov Modern research increasingly employs high-throughput screening (HTS) techniques to rapidly test large libraries of chemical compounds for their ability to activate or block specific insect ORs. nih.govresearchgate.net

HTS approaches for insect ORs commonly involve:

Heterologous Expression Systems: Genes encoding specific ORs (along with Orco) are expressed in model cells, such as Human Embryonic Kidney (HEK) cells or Xenopus oocytes. nih.gov

Calcium Mobilization Assays: The activation of the OR-Orco ion channel in these cells leads to an influx of calcium ions. This change in intracellular calcium concentration can be measured using fluorescent dyes, providing a rapid and scalable readout of receptor activation. nih.govresearchgate.net

Virtual Screening: Computational methods use the predicted 3D structure of an OR to dock thousands of potential ligands in silico. nih.govijbs.com This approach helps prioritize compounds for experimental validation, significantly accelerating the discovery process. nih.gov

These HTS platforms are powerful tools for deorphanizing the many uncharacterized ORs found in insect genomes and for identifying novel compounds that could modulate insect behavior. nih.govijbs.com By screening for agonists (activators), antagonists (blockers), or allosteric modulators of receptors that detect key pheromones like this compound, researchers can develop next-generation behavior-modifying chemicals for pest control. nih.govresearchgate.net

Table 2: Comparison of Methods for Identifying Chemoreceptor Ligands
MethodDescriptionThroughputKey Advantage
Electrophysiology (e.g., EAG, SSR)Measures the electrical response of an insect antenna or single sensory neuron to an odorant.LowProvides direct physiological data from the native sensory system.
Cell-Based HTS (e.g., Calcium Assay)Uses genetically modified cells expressing an OR to screen compound libraries via a fluorescent signal. nih.govresearchgate.netHighEnables rapid screening of thousands of compounds against a specific receptor. nih.gov
Virtual (In Silico) ScreeningComputationally docks large libraries of chemical structures into a model of the OR's binding site. nih.govVery HighExplores vast chemical space at low cost to prioritize candidates for testing. ijbs.com

Understanding Evolutionary Dynamics of Chemical Communication Systems

The diversity of pheromone signals among closely related moth species is a classic example of rapid evolution driving speciation. pnas.orgmdpi.com Changes in either the production of the pheromone signal by females or the perception of that signal by males can create reproductive barriers that lead to the formation of new species. nih.govncsu.edu Understanding the evolutionary trajectory of these communication systems provides fundamental insights into the mechanisms of evolution.

Research in this area focuses on several key questions:

How do new pheromone blends evolve? Genetic changes, such as mutations or duplications of genes encoding biosynthetic enzymes (e.g., desaturases), can lead to novel pheromone components. pnas.orgnih.gov If a subset of the male population evolves a preference for this new blend, it can lead to reproductive isolation.

How does male response co-evolve with female signals? The evolution of signal production must be tracked by a corresponding evolution in the male's sensory system. Studies on moth pheromone receptors have shown that gene duplication and subsequent subfunctionalization can lead to receptors tuned to new pheromone components, allowing males to respond to novel female signals. nih.gov

Phylogenetic analyses, which map chemical communication traits onto evolutionary trees, are essential for reconstructing the evolutionary history of these signaling systems. researchgate.netannualreviews.org By comparing the pheromone blends and receptor genes of different species within a genus like Spodoptera or Ostrinia, researchers can uncover the specific genetic events that led to the divergence of their communication channels and, ultimately, their speciation. mdpi.comnih.gov

Q & A

Q. What are the established synthetic pathways for (Z)-6-Decenal, and how do reaction conditions influence stereoselectivity?

this compound is typically synthesized via Wittig olefination or catalytic hydrogenation of alkynols. For stereoselective synthesis, reaction parameters such as catalyst choice (e.g., palladium or nickel complexes), temperature, and solvent polarity critically impact the Z/E ratio. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to confirm stereochemistry . Researchers must optimize conditions using fractional factorial designs to isolate the Z-isomer with >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and enantiomeric purity?

High-resolution NMR (¹H and ¹³C) is essential for confirming the double-bond position (δ 5.3–5.5 ppm for Z-configuration). Chiral gas chromatography with β-cyclodextrin columns resolves enantiomers, while Fourier-transform infrared spectroscopy (FTIR) identifies aldehyde functional groups (stretching at ~1720 cm⁻¹). Researchers should cross-validate results with computational methods (e.g., DFT calculations) to address spectral ambiguities .

Q. How does this compound interact with olfactory receptors, and what experimental models are used to study its bioactivity?

In vitro assays using HEK293 cells expressing human olfactory receptor OR1A1 are standard. Dose-response curves (EC₅₀) and calcium imaging quantify receptor activation. Confounding factors like solvent toxicity (e.g., DMSO concentrations >0.1%) require controls. Comparative studies with (E)-6-Decenal are necessary to isolate stereospecific effects .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in isolating this compound from complex matrices (e.g., plant extracts or reaction mixtures)?

Solid-phase microextraction (SPME) paired with GC×GC-TOFMS improves separation efficiency. Fractional distillation under reduced pressure (10–15 mmHg) minimizes thermal degradation. Researchers must account for matrix effects (e.g., lipid interference) via spike-and-recovery experiments and internal standardization (e.g., deuterated analogs) .

Q. How can contradictory data regarding this compound’s stability under varying pH and temperature conditions be resolved?

Stability studies should employ accelerated aging tests (40°C, 75% RH) with UPLC-MS monitoring. Contradictions often arise from inadequate buffering (e.g., phosphate vs. citrate buffers altering aldehyde oxidation rates). Multivariate analysis (ANOVA) identifies significant degradation pathways, while Arrhenius modeling predicts shelf-life .

Q. What novel catalytic systems enhance the enantiomeric excess of this compound in asymmetric synthesis?

Chiral phosphine ligands (e.g., BINAP) with ruthenium catalysts show promise for >90% ee. Kinetic resolution via lipase-mediated transesterification (e.g., Candida antarctica) can further purify enantiomers. Researchers must compare turnover frequencies (TOF) and catalyst recyclability in flow vs. batch reactors .

Q. How do computational methods (e.g., molecular docking) explain the stereospecific binding affinity of this compound to biological targets?

Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions. Free energy perturbation (FEP) calculations quantify binding differences between Z and E isomers. Experimental validation via site-directed mutagenesis of OR1A1 (e.g., T113A mutation) confirms computational predictions .

Methodological Considerations

  • Data Contradictions : Use Bland-Altman plots to assess inter-laboratory variability in GC-MS quantification .
  • Reproducibility : Adhere to COSMOS standards for natural product isolation to ensure cross-study comparability .
  • Ethical Compliance : Verify IRB approval for bioassays involving human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.